molecular formula C10H16IN B3046965 1-Butyl-2-methylpyridinium iodide CAS No. 13311-31-4

1-Butyl-2-methylpyridinium iodide

Cat. No.: B3046965
CAS No.: 13311-31-4
M. Wt: 277.14 g/mol
InChI Key: FKZPHDBEGOJTRL-UHFFFAOYSA-M
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Description

1-Butyl-2-methylpyridinium iodide is a pyridinium-based ionic liquid. It is known for its unique properties such as high thermal stability, low volatility, and the ability to dissolve a wide range of substances. The molecular formula of this compound is C10H16IN, and it has a molecular weight of 277.15 g/mol . This compound is often used in various chemical processes due to its ionic nature and stability.

Preparation Methods

1-Butyl-2-methylpyridinium iodide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 2-methylpyridine with 1-iodobutane. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion .

In industrial production, the synthesis of this compound may involve more efficient and scalable methods. These methods can include continuous flow processes and the use of catalysts to enhance the reaction rate and yield.

Chemical Reactions Analysis

1-Butyl-2-methylpyridinium iodide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halides, organometallic compounds, and oxidizing or reducing agents. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

1-Butyl-2-methylpyridinium iodide has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and catalyst in various organic synthesis reactions. Its ionic nature makes it suitable for use in green chemistry applications.

    Biology: It can be used in the extraction and purification of biomolecules due to its ability to dissolve a wide range of substances.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a medium for pharmaceutical reactions.

    Industry: It is used in electrochemical applications, such as in the development of batteries and capacitors.

Comparison with Similar Compounds

1-Butyl-2-methylpyridinium iodide can be compared with other pyridinium-based ionic liquids such as:

The uniqueness of this compound lies in its specific combination of thermal stability, solubility, and reactivity, making it suitable for a wide range of applications.

Properties

IUPAC Name

1-butyl-2-methylpyridin-1-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N.HI/c1-3-4-8-11-9-6-5-7-10(11)2;/h5-7,9H,3-4,8H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZPHDBEGOJTRL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=CC=CC=C1C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2049214
Record name 1-Butyl-2-methylpyridinium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13311-31-4
Record name N-Butyl-2-methylpyridinium iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013311314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butyl-2-methylpyridinium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-BUTYL-2-METHYLPYRIDINIUM IODIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZE5ELR984
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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